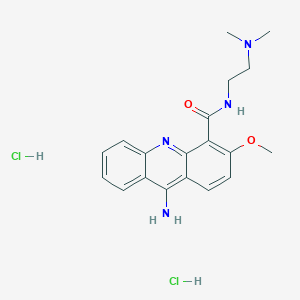
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate, also known as HMMA-2, is a chemical compound that has gained significant attention in scientific research. This chemical has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate may alter the expression of genes involved in cancer cell growth and Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to inhibit the aggregation of amyloid-beta peptides, which may be beneficial in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using column chromatography. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been extensively studied for its potential use in cancer treatment and Alzheimer's disease. However, there are also limitations to using Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the effects of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate may vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for the study of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate. One potential direction is to further investigate its mechanism of action and its effects on gene expression. Additionally, the potential use of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in combination with other cancer treatments should be explored. Finally, the effects of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate on other diseases, such as Parkinson's disease, should be investigated.
Conclusion:
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been extensively studied for its potential use in cancer treatment and Alzheimer's disease. Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been shown to inhibit the activity of HDACs, induce cell cycle arrest and apoptosis in cancer cells, and inhibit the aggregation of amyloid-beta peptides. While there are limitations to using Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate in lab experiments, there are also several future directions for its study. Overall, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.
Métodos De Síntesis
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate can be synthesized using various methods, including the reaction of morpholine, 4-hydroxy-3-methoxycinnamic acid, and acetic anhydride. Another method involves the reaction of morpholine, 4-hydroxy-3-methoxycinnamic acid, and thionyl chloride. Both methods result in the formation of Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propiedades
Número CAS |
19856-72-5 |
|---|---|
Nombre del producto |
Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-2-methyl-, acetate |
Fórmula molecular |
C17H21NO5 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-3-(2-methylmorpholin-4-yl)-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C17H21NO5/c1-12-11-18(8-9-22-12)17(20)7-5-14-4-6-15(23-13(2)19)16(10-14)21-3/h4-7,10,12H,8-9,11H2,1-3H3/b7-5+ |
Clave InChI |
QQVYIGKECIIXSB-FNORWQNLSA-N |
SMILES isomérico |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC |
SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
SMILES canónico |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
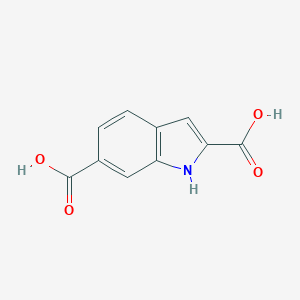
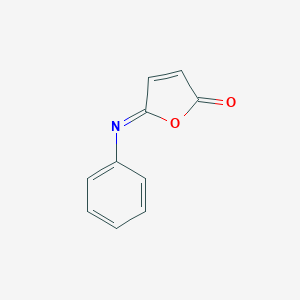
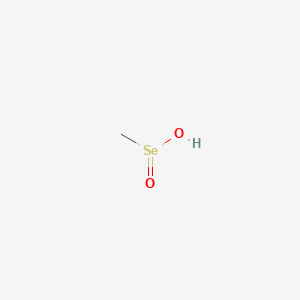
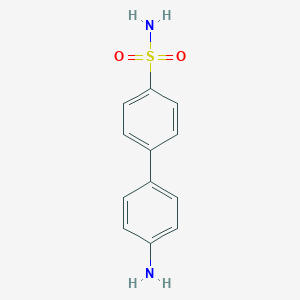
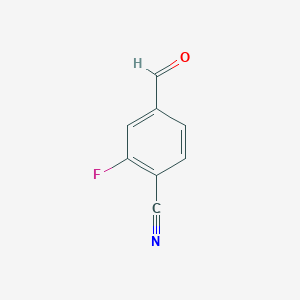
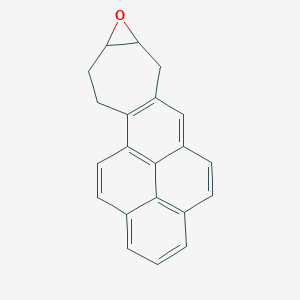
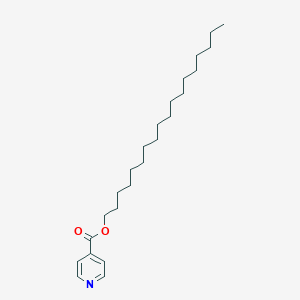
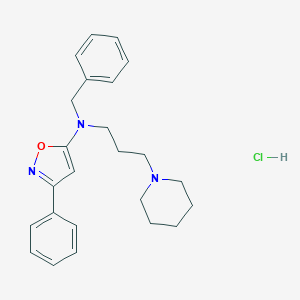
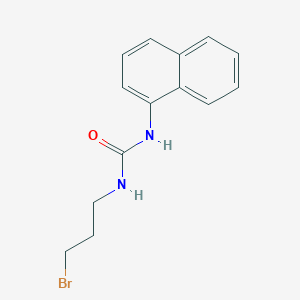
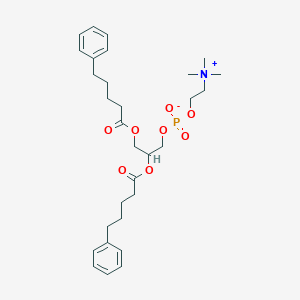
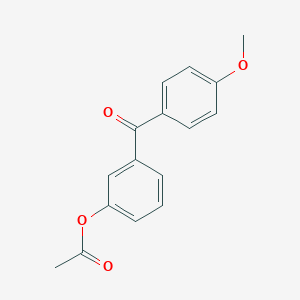
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
